molecular formula C14H19IO3 B8162064 tert-Butyl 5-iodo-2-isopropoxybenzoate

tert-Butyl 5-iodo-2-isopropoxybenzoate

Cat. No.: B8162064
M. Wt: 362.20 g/mol
InChI Key: KYDSKPSEKBZXDU-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-2-isopropoxybenzoate is a substituted aromatic ester featuring a benzoate backbone modified with an iodine atom at the 5-position and an isopropoxy group at the 2-position. The tert-butyl ester group confers steric bulk, influencing solubility and stability. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, where the iodine substituent serves as a reactive site. Its molecular formula is C₁₄H₁₉IO₄, with a molecular weight of 378.20 g/mol.

Properties

IUPAC Name

tert-butyl 5-iodo-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO3/c1-9(2)17-12-7-6-10(15)8-11(12)13(16)18-14(3,4)5/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDSKPSEKBZXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-2-isopropoxybenzoate typically involves the iodination of a suitable precursor, followed by esterification. One common method involves the iodination of 2-isopropoxybenzoic acid, followed by esterification with tert-butyl alcohol under acidic conditions. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-iodo-2-isopropoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-azido-2-isopropoxybenzoate.

    Reduction: 5-iodo-2-isopropoxybenzyl alcohol.

    Oxidation: 5-iodo-2-isopropoxybenzaldehyde.

Scientific Research Applications

tert-Butyl 5-iodo-2-isopropoxybenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: As a precursor for the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodo-2-isopropoxybenzoate in chemical reactions involves the reactivity of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo nucleophilic attack. The isopropoxy group can also influence the reactivity of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Features

Key structural analogs include tert-butyl esters with varying substituents. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl 5-iodo-2-isopropoxybenzoate C₁₄H₁₉IO₄ 378.20 Iodo (5-position), isopropoxy (2-position)
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.40 Pyrrolidine ring, methoxyphenyl, hydroxymethyl
tert-Butyl α-hydroxyisobutyrate C₈H₁₆O₃ 160.21 α-hydroxy, isobutyrate backbone
Key Observations:
  • Substituent Effects: The iodine atom in tert-butyl 5-iodo-2-isopropoxybenzoate increases molecular weight significantly compared to non-halogenated analogs. The isopropoxy group enhances lipophilicity, while the pyrrolidine ring in introduces nitrogen-based polarity.

Stability and Reactivity

Property tert-Butyl 5-Iodo-2-isopropoxybenzoate tert-Butyl Pyrrolidine Derivative tert-Butyl α-Hydroxyisobutyrate
Thermal Stability Moderate (iodine may decompose under heat) High (stable under recommended conditions) Moderate (hydroxyl group may oxidize)
Hydrolytic Stability Susceptible to acid/base hydrolysis Resistant due to pyrrolidine ring Susceptible to hydrolysis at α-position
Photostability Light-sensitive (iodine bond cleavage) Stable Stable
Reactivity Highlights:
  • Iodine Reactivity : The iodine substituent enables participation in Ullmann or Suzuki-Miyaura cross-coupling reactions , unlike or , which lack halogens.
  • Electron Donation : The isopropoxy group donates electrons to the aromatic ring, directing electrophilic substitution to the para position relative to itself. This contrasts with the methoxyphenyl group in , which directs substitutions differently.

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